molecular formula C5H12O B1631112 (R)-(-)-2-Pentanol CAS No. 31087-44-2

(R)-(-)-2-Pentanol

Cat. No. B1631112
CAS RN: 31087-44-2
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-RXMQYKEDSA-N
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Description

(-)-(-)-2-Pentanol, also known as (−)-2-Pentanol, is a naturally occurring alcohol found in the essential oils of many plants, and is used in the synthesis of a variety of pharmaceuticals, flavors, fragrances, and other chemicals. It is a chiral compound, with two enantiomers, (-)-(-)-2-Pentanol and (+)-2-Pentanol. (-)-(-)-2-Pentanol is the more stable of the two enantiomers, and is the form which is most often used in laboratory experiments.

Scientific Research Applications

  • Chemical Synthesis and Pharmaceuticals :

    • (R)-(-)-2-Pentanol is utilized as a chiral intermediate in synthesizing potential antialzheimer's drugs. These drugs aim to inhibit β-amyloid peptide release or its synthesis, crucial in Alzheimer's treatment. The kinetics of its resolution using vinyl acetate as an acyl donor was studied, highlighting its significance in pharmaceutical synthesis (Sontakke & Yadav, 2011).
  • Biofuel Research :

    • In the field of biofuels, (R)-(-)-2-Pentanol is being explored as a next-generation biofuel. Its addition to diesel and biodiesel fuels has been found to improve combustion and emission characteristics in diesel engines. This includes higher thermal efficiency and lower soot emissions, indicating its potential as an environmentally friendly fuel alternative (Li et al., 2015).
  • Microbial Engineering :

    • Pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which include (R)-(-)-2-Pentanol, are produced as by-products in microbial fermentations. Through metabolic engineering, there are efforts to increase the production levels of these isomers for potential application as biofuels, showcasing the blend of biology and chemistry in renewable energy research (Cann & Liao, 2009).
  • Enzymatic Studies and Biocatalysis :

    • A novel alcohol dehydrogenase from Thermoanaerobium brockii has been studied for its practical uses, including the synthesis of chiral R(+) 2-pentanol. This highlights the role of (R)-(-)-2-Pentanol in enzyme-based reactions, particularly in achieving high optical purity in enzymatic synthesis (Lamed, Keinan & Zeikus, 1981).
  • Internal Combustion Engine Performance :

    • Investigations into the performance, emission, and combustion characteristics of internal combustion engines fueled with blends including (R)-(-)-2-Pentanol have shown promising results. The use of pentanol in diesel engines can mitigate toxic emissions and reduce dependency on diesel fuel, marking its importance in automotive research (Santhosh et al., 2020).
  • Enantioselective Processes in Organic Chemistry :

    • The enantiomeric selectivity of (R)-(-)-2-Pentanol has been studied for various applications, including the synthesis of sex pheromones and chiral precursors for other pheromones. This showcases its role in stereochemistry and organic synthesis, where enantioselectivity is a critical factor (Rossi, Carpita & Chini, 1985).

properties

IUPAC Name

(2R)-pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339054
Record name (R)-(-)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Pentanol

CAS RN

31087-44-2
Record name (R)-(-)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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